molecular formula C10H11BrO2 B2532645 Methyl 2-bromo-2-(3-methylphenyl)acetate CAS No. 77053-55-5

Methyl 2-bromo-2-(3-methylphenyl)acetate

Cat. No.: B2532645
CAS No.: 77053-55-5
M. Wt: 243.1
InChI Key: OCWPHTQJGJMISM-UHFFFAOYSA-N
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Description

Contextualizing Substituted Phenylacetate (B1230308) Structures in Organic Chemistry

Phenylacetic acid and its ester derivatives are significant motifs in organic chemistry. inventivapharma.comgoogle.com The core structure, consisting of a phenyl group attached to an acetyl group, is found in various natural products and biologically active molecules. nih.gov Substituted phenylacetates, which have additional functional groups on the phenyl ring, are widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. google.comnih.gov The position and nature of these substituents can profoundly influence the molecule's physical properties and chemical reactivity.

The esterification of substituted phenylacetic acids is a common method for their preparation. orgsyn.org These esters are crucial intermediates in organic synthesis due to the reactivity of the ester functional group and the potential for further modification of the aromatic ring. jetir.org They serve as precursors in the production of more complex molecules, including non-steroidal anti-inflammatory drugs and other therapeutic agents. nih.gov

Significance of Bromine at the Alpha-Carbon as a Strategic Functional Group

The introduction of a bromine atom at the alpha-carbon of a phenylacetate ester dramatically increases its synthetic utility. fiveable.me This is primarily due to two factors: the inductive effect of the adjacent carbonyl group and the ability of bromine to act as an excellent leaving group. nih.gov The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack. nih.gov

This heightened reactivity makes alpha-brominated esters potent alkylating agents. wikipedia.org They readily participate in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups at the alpha-position. fiveable.me This strategic placement of bromine transforms the relatively inert alpha-carbon into a reactive center, opening pathways for the synthesis of diverse molecular architectures. fiveable.me Consequently, alpha-brominated esters are considered valuable synthetic intermediates in the preparation of amino acids, α-hydroxy carboxylic acids, and various heterocyclic compounds. fiveable.mewikipedia.org The bromination of carbonyl compounds is a critical reaction in organic synthesis, with the resulting α-brominated products serving as key intermediates in the production of pharmaceuticals and other chemicals. nih.gov

Overview of Academic Research Trajectories for Methyl 2-bromo-2-(3-methylphenyl)acetate and Related Compounds

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from studies on closely related alpha-brominated phenylacetate esters. These compounds are primarily investigated for their role as versatile synthetic intermediates.

Research involving similar compounds, such as methyl alpha-bromophenylacetate and its substituted analogs, demonstrates their application in the synthesis of biologically active molecules. google.compharmaffiliates.com For instance, they are used in the preparation of precursors for drugs like clopidogrel, a platelet aggregation inhibitor. google.com The reactivity of the alpha-bromo group allows for the construction of complex molecular frameworks, which is a common strategy in drug discovery and development. ump.edu.pl

The academic interest in these compounds generally lies in their ability to act as key building blocks. Researchers explore their reactions with various nucleophiles to create new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. The presence of the 3-methyl substituent on the phenyl ring of this compound offers a specific variation for researchers to explore how steric and electronic effects influence the reactivity and outcomes of synthetic transformations.

Chemical Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-2-(3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWPHTQJGJMISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for Methyl 2 Bromo 2 3 Methylphenyl Acetate

Precursor Synthesis and Substituted Phenylacetic Acid Derivatives

The primary precursor for the target compound is 2-(3-methylphenyl)acetic acid, also known as 3-methylphenylacetic acid or m-tolylacetic acid. The synthesis of this crucial intermediate can be accomplished through several established methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium cyanide to form the corresponding nitrile, which is subsequently hydrolyzed to yield 3-methylphenylacetic acid. ontosight.ai An alternative route is the oxidation of 3-methylphenylacetone. ontosight.ai

Another significant method for preparing phenylacetic acids is the Willgerodt-Kindler reaction. wikipedia.orgmsu.edu This reaction converts aryl alkyl ketones into the corresponding amides, which can then be hydrolyzed to the carboxylic acid. wikipedia.org Specifically, 3-methylacetophenone can be reacted with morpholine (B109124) and elemental sulfur to produce a thioamide intermediate. wikipedia.orgsciencemadness.org Subsequent hydrolysis of this intermediate yields 3-methylphenylacetic acid. wikipedia.orgsciencemadness.org This method is particularly useful as it allows for the migration of the carbonyl group to the end of the alkyl chain, providing a versatile route from readily available ketones. wikipedia.org A patent also describes a preparation method involving the reflux of methylphenylacetic acid with morpholine and sulfur, followed by hydrolysis. google.com

The synthesis of various substituted phenylacetic acid derivatives is a broad field, with multi-step routes developed for complex structures. For instance, derivatives like 2-[(3,4,5-triphenyl)phenyl]acetic acid are prepared via a synthetic sequence that first constructs the core aromatic structure, followed by functionalization to introduce the acetic acid moiety. mdpi.com These broader methodologies underscore the fundamental importance of phenylacetic acids as building blocks in organic synthesis. mdpi.com

Alpha-Bromination Reactions and Reagent Selectivity

The conversion of 2-(3-methylphenyl)acetic acid to its alpha-brominated derivative, 2-bromo-2-(3-methylphenyl)acetic acid, is a key step in the synthesis. This transformation requires the selective bromination of the carbon atom adjacent to the carboxyl group.

Direct Bromination Approaches (e.g., N-Bromosuccinimide (NBS) Mediated)

A prevalent method for the alpha-bromination of compounds with benzylic hydrogens is the use of N-Bromosuccinimide (NBS). mdpi.com This reagent is favored because it provides a low, constant concentration of bromine (Br₂), which enhances selectivity for allylic or benzylic substitution over addition to aromatic rings. mdpi.com The reaction is a free-radical substitution, typically initiated by a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, or by UV light. The reaction is commonly carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions. mdpi.com

Alternatively, the Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the direct alpha-bromination of carboxylic acids. This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds through the formation of an acyl bromide intermediate, which more readily enolizes than the parent carboxylic acid. This enol then reacts with bromine to afford the α-bromo acyl bromide, which is subsequently hydrolyzed upon aqueous workup to yield the final α-bromo carboxylic acid.

Influence of Reaction Conditions and Catalysis

The efficiency and selectivity of alpha-bromination are highly dependent on the reaction conditions and the presence of catalysts. In NBS-mediated brominations, the choice of initiator and solvent is crucial for optimizing the radical chain reaction.

For carbonyl compounds, acid catalysis can promote bromination by facilitating the formation of an enol intermediate, which is the active nucleophile that attacks the bromine. The rate of halogenation in these cases often depends on the concentration of the ketone and the acid, but not the halogen, indicating that enol formation is the rate-limiting step.

In some cases, Lewis acids or other catalysts can be employed to activate the brominating agent. For example, Lewis basic additives may interact with NBS through halogen bonding, increasing the electrophilic character of the bromine and enhancing its reactivity.

Esterification Procedures for Methyl Acetate Formation

The final step in the synthesis is the esterification of 2-bromo-2-(3-methylphenyl)acetic acid to form the target methyl ester. A standard and effective method for this transformation is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol (B129727), using a strong acid like concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester product.

Another approach is to first convert the α-bromo carboxylic acid into its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with methanol to readily form the methyl ester. This two-step process is often very efficient, though it involves an additional synthetic step.

A patent for a related compound, methyl alpha-bromo-(2-chloro)phenylacetate, describes reacting the brominated acid with an alcohol in the presence of a strong acid. google.com It also mentions that it is preferable to prepare the alpha-brominated ester directly before reacting it with other nucleophiles. google.com

Exploration of Alternative Synthetic Strategies and Stereocontrol Considerations

While the aforementioned route is a standard approach, alternative strategies can offer advantages, particularly concerning stereocontrol. The alpha-carbon of Methyl 2-bromo-2-(3-methylphenyl)acetate is a stereocenter, meaning the compound can exist as a pair of enantiomers. The methods described above typically result in a racemic mixture.

Alternative Synthetic Routes: One alternative approach involves starting with an ester, such as methyl 2-(3-methylphenyl)acetate, and then performing the alpha-bromination. This can be achieved using NBS and a radical initiator. This route changes the sequence of steps but may offer different purification or reactivity profiles. Another strategy could involve the Horner–Wadsworth–Emmons (HWE) reaction of brominated phosphonates to yield α-bromo-α,β-unsaturated esters, which could then be selectively reduced to the target saturated ester. acs.org

Stereocontrol Considerations: Achieving an enantiomerically pure product requires an asymmetric synthesis approach.

Biocatalysis: Enzymes offer a powerful tool for stereoselective synthesis. For instance, a ketoreductase could be used for the asymmetric reduction of a corresponding α-bromo ketone precursor, 2-bromo-1-(3-methylphenyl)ethan-1-one, to a single enantiomer of the bromo-alcohol. researchgate.net This chiral alcohol could then be oxidized and esterified to yield the enantiopure target molecule. Hydrolases, such as lipases, can be used for the kinetic resolution of racemic α-hydroxy ketones or their esters, which are related precursors. acs.org Furthermore, engineered enzymes like protoglobin nitrene transferases have been developed for the enantioselective amination of α-C-H bonds in esters, showcasing the potential of biocatalysis for creating chiral centers at the alpha position. nih.gov

Chiral Catalysis: Asymmetric synthesis can also be achieved using chiral catalysts. For example, the hydrogenation of a prochiral precursor using a chiral rhodium or ruthenium catalyst can induce diastereoselectivity. nih.gov While not directly applied to this specific bromination, similar principles could be adapted, for instance, in the reduction of an unsaturated precursor.

Comparative Analysis of Synthesis Protocols (e.g., Conventional Reflux vs. Microwave-Assisted Synthesis)

The choice of heating method can significantly impact the efficiency of the synthesis. Conventional heating, typically using an oil bath to reflux the reaction mixture, is a traditional and widely used method. However, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.

Conventional Reflux: This method involves heating a reaction mixture to its boiling point for an extended period. It is simple to set up but can be slow and energy-inefficient. Heat is transferred by conduction, which can lead to uneven heating and the formation of side products. ajchem-a.com

Microwave-Assisted Synthesis: Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. ajchem-a.comajrconline.org This often results in a dramatic reduction in reaction times, from hours to minutes. ajrconline.orgjocpr.com Many studies have shown that MAOS can also lead to higher product yields, increased purity, and cleaner reactions compared to conventional methods. ajchem-a.comjocpr.comresearchgate.net For example, in the synthesis of various heterocyclic compounds, microwave irradiation significantly shortened reaction times and, in some cases, improved yields. rsc.orgnih.gov The Willgerodt-Kindler reaction has also been shown to be accelerated by microwave heating. msu.edu This technology is considered an important approach in green chemistry due to its efficiency and potential to reduce solvent use. ajrconline.orgresearchgate.net

Below is a comparative table summarizing the general advantages of each method.

ParameterConventional RefluxMicrowave-Assisted Synthesis (MAOS)
Reaction Time Long (hours to days)Short (minutes to hours) jocpr.com
Energy Efficiency LowerHigher (direct heating of reactants) ajchem-a.com
Product Yield Often lowerOften higher jocpr.com
Purity/Side Products Potential for more side products due to prolonged heatingGenerally cleaner reactions and higher purity ajchem-a.com
Reproducibility GoodExcellent due to precise temperature control ajchem-a.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in the molecule. The spectrum of Methyl 2-bromo-2-(3-methylphenyl)acetate is expected to show distinct signals corresponding to the aromatic, methine, methyl ester, and aromatic methyl protons. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The anticipated proton signals are:

Aromatic Protons: Four signals in the range of δ 7.0-7.4 ppm, corresponding to the protons on the 3-methylphenyl ring. Their multiplicities (singlet, doublet, triplet) and coupling constants would confirm their relative positions.

Methine Proton: A single proton on the carbon bearing the bromine atom (-CHBr) is expected to appear as a singlet around δ 5.3-5.5 ppm. Its downfield shift is due to the deshielding effects of the adjacent bromine atom and the aromatic ring.

Methyl Ester Protons: The three protons of the methoxy (B1213986) group (-OCH₃) will produce a sharp singlet, typically observed around δ 3.7-3.8 ppm.

Aromatic Methyl Protons: The three protons of the methyl group attached to the phenyl ring (-C₆H₄-CH₃) are expected to appear as a singlet around δ 2.3-2.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H) 7.0 - 7.4 Multiplet 4H
Methine (CHBr) 5.3 - 5.5 Singlet 1H
Methyl Ester (OCH₃) 3.7 - 3.8 Singlet 3H

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The expected signals for this compound are:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield around δ 168-170 ppm.

Aromatic Carbons: Six distinct signals are expected in the typical aromatic region of δ 125-140 ppm. The chemical shifts will vary based on the substituent, with the carbon bearing the methyl group and the carbon attached to the bromo-acetate group showing characteristic shifts.

Methyl Ester Carbon: The carbon of the methoxy group (-OCH₃) is anticipated to resonate around δ 53-55 ppm.

Methine Carbon: The carbon atom bonded to the bromine (-CHBr) is expected to have a signal around δ 45-50 ppm.

Aromatic Methyl Carbon: The carbon of the methyl group on the phenyl ring (-CH₃) will produce a signal in the upfield region, typically around δ 20-22 ppm. jcsp.org.pk

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 168 - 170
Aromatic (C-Ar) 125 - 140
Methyl Ester (OCH₃) 53 - 55
Methine (CHBr) 45 - 50

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. It would be used to confirm the connectivity of the protons within the 3-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments, such as linking the methine proton to the aromatic ring carbons and the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared (FTIR))

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The FTIR spectrum of this compound is expected to display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1745-1755 cm⁻¹.

C-O Stretch: A strong band corresponding to the C-O single bond stretching of the ester group should appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) are found just below 3000 cm⁻¹.

C-Br Stretch: The absorption due to the carbon-bromine bond stretch is expected in the fingerprint region of the spectrum, typically between 500-650 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
Ester Carbonyl (C=O) Stretch 1745 - 1755 Strong
Ester C-O Stretch 1100 - 1300 Strong
Aromatic C=C Stretch 1450 - 1600 Medium
Aromatic C-H Stretch > 3000 Weak-Medium
Aliphatic C-H Stretch < 3000 Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., High-Resolution Mass Spectrometry (HRMS), LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₁BrO₂, giving it a molecular weight of approximately 243.10 g/mol . appchemical.com

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity at m/z values of 242 and 244.

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the elemental composition (C₁₀H₁₁BrO₂).

Common fragmentation pathways would likely involve:

Loss of the methoxy radical (•OCH₃) to give a fragment ion at m/z 211/213.

Loss of the carbomethoxy group (•COOCH₃) to give a fragment ion at m/z 183/185.

Formation of the 3-methylphenyl cation or related fragments.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Identity Notes
242 / 244 [C₁₀H₁₁BrO₂]⁺ Molecular Ion (M⁺), characteristic 1:1 bromine isotope pattern
211 / 213 [M - OCH₃]⁺ Loss of a methoxy radical
183 / 185 [M - COOCH₃]⁺ Loss of a carbomethoxy radical
163 [M - Br]⁺ Loss of a bromine radical

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous map of atomic positions in the crystal lattice.

Should a suitable single crystal of this compound be grown, an X-ray diffraction experiment would yield:

Definitive Molecular Structure: Confirmation of the atomic connectivity and stereochemistry.

Conformational Details: The preferred orientation of the ester group relative to the phenyl ring and the bromine atom.

Crystallographic Data: Information about the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. nih.gov

Intermolecular Interactions: Insight into how the molecules pack together in the solid state, revealing non-covalent interactions such as hydrogen bonds or π–π stacking that govern the crystal's architecture.

While this technique provides the ultimate structural proof, its application is contingent upon the ability to grow high-quality single crystals of the compound. Currently, specific crystallographic data for this compound is not widely available in published literature.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

The purity and isomeric composition of this compound are critical parameters that are rigorously assessed using a suite of advanced chromatographic techniques. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical methods employed to separate, identify, and quantify the target compound and any associated impurities or isomers. The choice of technique is often dictated by the volatility and thermal stability of the analyte, as well as the specific requirements of the analysis, such as resolution, speed, and sensitivity.

Gas Chromatography (GC)

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be effectively utilized for purity assessment, provided the compound does not undergo degradation at the temperatures required for volatilization. The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase.

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For structural confirmation and identification of impurities, a Mass Spectrometer (MS) is often coupled with the GC system (GC-MS).

A significant challenge in the synthesis of this compound can be the presence of positional isomers, such as Methyl 2-bromo-2-(2-methylphenyl)acetate and Methyl 2-bromo-2-(4-methylphenyl)acetate. Capillary GC columns with specialized stationary phases can often provide the high resolution necessary to separate these closely related isomers.

Illustrative Example of GC Purity Analysis

Below is a hypothetical data table illustrating the results of a GC analysis for a sample of this compound.

Peak No.Retention Time (min)ComponentPeak AreaArea %
15.42Solvent1500-
28.15Unknown Impurity35000.18
39.28This compound195000099.74
49.45Positional Isomer Impurity12000.06
Total1954700100.00

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment and analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a non-polar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A UV detector is commonly employed for detection, as the aromatic ring in this compound provides strong UV absorbance.

HPLC is particularly well-suited for the separation of positional isomers. The use of a phenyl-type stationary phase can enhance the resolution of aromatic positional isomers through π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.

Illustrative Example of HPLC Purity and Isomer Analysis

The following hypothetical data table represents the results from an HPLC analysis aimed at assessing the purity and isomeric content of a this compound sample.

Peak No.Retention Time (min)ComponentPeak AreaArea %
13.78Starting Material Impurity42000.21
26.51Methyl 2-bromo-2-(2-methylphenyl)acetate (ortho isomer)25000.13
36.89This compound198500099.45
47.23Methyl 2-bromo-2-(4-methylphenyl)acetate (para isomer)35000.18
58.12By-product Impurity8000.04
Total1996000100.00

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase and higher operating pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two techniques with appropriate adjustments. The primary advantage of UPLC for the analysis of this compound is the ability to achieve a more detailed impurity profile in a much shorter timeframe. This is particularly beneficial for in-process control during manufacturing and for high-throughput screening applications.

Illustrative Example of UPLC Fast Purity Analysis

This hypothetical UPLC data table demonstrates the speed and resolution achievable for the purity analysis of this compound.

Peak No.Retention Time (min)ComponentPeak AreaArea %
11.25Starting Material Impurity11000.22
22.18This compound49800099.60
32.31Unknown Impurity9000.18
Total500000100.00

Mechanistic Organic Chemistry and Reactivity Profiles

Nuance of Nucleophilic Substitution at the Alpha-Carbonwikipedia.orgnii.ac.jp

The alpha-carbon in Methyl 2-bromo-2-(3-methylphenyl)acetate is a key electrophilic center. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The structure of the substrate—a secondary benzylic halide—allows for competition between SN1 and SN2 reaction pathways.

The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution is a central theme in the reactivity of this compound.

The SN1 pathway involves a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the bromide ion to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The alpha-carbon is benzylic, meaning the resulting carbocation is adjacent to the 3-methylphenyl ring. This proximity allows the positive charge to be delocalized through resonance into the aromatic system, leading to significant stabilization. libretexts.orglibretexts.org The formation of this relatively stable secondary benzylic carbocation makes the SN1 mechanism a viable pathway. youtube.com

The SN2 pathway is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. savemyexams.com This mechanism is sensitive to steric hindrance around the reaction center. While the substrate is a secondary halide, the steric bulk is not prohibitively large, meaning the SN2 pathway remains a possibility, particularly with strong, unhindered nucleophiles. youtube.com

The preferred pathway is highly dependent on the reaction conditions, as detailed in the table below.

FactorFavors SN1 PathwayFavors SN2 PathwayRationale for this compound
Substrate Structure Tertiary > SecondaryPrimary > SecondaryAs a secondary benzylic halide, it can proceed via either pathway. The benzylic position stabilizes the carbocation intermediate, favoring SN1. chemist.sgyoutube.com
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g.,⁻OH, ⁻OR, CN⁻)The choice of nucleophile is a critical determinant for directing the mechanism.
Leaving Group Good (e.g., Br⁻, I⁻, TsO⁻)Good (e.g., Br⁻, I⁻, TsO⁻)Bromide is a good leaving group, suitable for both mechanisms.
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)Polar protic solvents stabilize the carbocation intermediate and the leaving group anion, accelerating the SN1 reaction. youtube.com

The substituents on the molecule exert significant electronic effects that influence the reaction pathways.

3-Methylphenyl Group : The phenyl ring itself provides resonance stabilization to the carbocation intermediate, a crucial factor for the SN1 pathway. quora.comstudentdoctor.net The methyl group at the meta position has a weak electron-donating inductive effect. This effect slightly increases the electron density in the ring, providing a minor stabilizing influence on the adjacent benzylic carbocation, thereby modestly increasing the rate of an SN1 reaction compared to its unsubstituted counterpart.

Methyl Ester Group (-COOCH₃) : The carbonyl group is strongly electron-withdrawing. This property destabilizes an adjacent positive charge. libretexts.org This destabilization of the carbocation intermediate would slow down an SN1 reaction. Conversely, the electron-withdrawing nature of the ester group enhances the electrophilicity of the alpha-carbon, potentially making it more susceptible to nucleophilic attack in an SN2 reaction.

Rearrangement Processes and Carbocation Chemistrymasterorganicchemistry.com

Carbocation rearrangements are common when a less stable carbocation can isomerize to a more stable one via a hydride or alkyl shift. libretexts.orgjcu.edu In the case of this compound proceeding through an SN1 mechanism, the initially formed carbocation is a secondary, resonance-stabilized benzylic carbocation. libretexts.org

A 1,2-hydride or 1,2-alkyl shift would have to occur from an adjacent atom. masterorganicchemistry.comkhanacademy.org The potential shifts are:

A hydride shift from the phenyl ring: This would disrupt the aromaticity of the ring and is energetically unfavorable.

A shift of the methyl group from the ring: This is not a 1,2-shift and is mechanistically improbable.

A shift of the entire carboxymethyl group: This is also not a simple 1,2-shift.

Given that the existing secondary benzylic carbocation is already significantly stabilized by resonance, there are no available hydride or alkyl shifts that would lead to a more stable carbocation. libretexts.orglibretexts.org Therefore, significant carbocation rearrangement is not an expected reaction pathway for this molecule under typical SN1 conditions. researchgate.net

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond can undergo homolytic cleavage under thermal or photochemical conditions, particularly in the presence of a radical initiator, to generate a carbon-centered radical. Alpha-haloesters like this compound are known to participate in radical reactions. For instance, they can act as initiators in Atom Transfer Radical Polymerization (ATRP). The benzylic position can stabilize the resulting radical through resonance with the phenyl ring, making radical formation more facile than in non-benzylic analogues. Another common reaction is reductive dehalogenation using radical-based reducing agents like tributyltin hydride.

Electrophilic and Nucleophilic Properties and Activity Descriptorsunibo.it

The molecule possesses multiple sites that can exhibit either electrophilic or nucleophilic character.

Molecular SitePropertyChemical Behavior
Alpha-Carbon (C-Br) ElectrophilicThis is the primary site for nucleophilic attack, leading to substitution of the bromine atom.
Carbonyl Carbon (C=O) ElectrophilicSusceptible to attack by strong nucleophiles, potentially leading to hydrolysis or transesterification, though less reactive than the alpha-carbon towards substitution.
Carbonyl Oxygen (C=O) Nucleophilic / BasicThe lone pairs on the oxygen can be protonated under acidic conditions, activating the carbonyl group.
Ester Oxygen (O-CH₃) Nucleophilic / BasicCan also be protonated, but is less basic than the carbonyl oxygen.
Aromatic Ring NucleophilicCan participate in electrophilic aromatic substitution, although the α-bromoester group is deactivating.

Solvent Effects and Reaction Environment on Chemical Pathways

The choice of solvent plays a critical role in dictating the dominant reaction mechanism for nucleophilic substitutions.

Polar Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents have the ability to hydrogen bond. They are highly effective at solvating both the cation and the anion of the intermediate and leaving group in an SN1 reaction. This strong solvation stabilizes the carbocation intermediate and the departing bromide ion, lowering the activation energy and strongly favoring the SN1 pathway. youtube.com

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)): These solvents have dipoles but cannot hydrogen bond. They can solvate cations well but are poor at solvating anions. In an SN2 reaction, this leaves the nucleophile (which is often an anion) relatively "bare" and highly reactive, thus promoting the bimolecular pathway. youtube.com

Nonpolar Solvents (e.g., hexane, carbon tetrachloride): Reactions are often slow in these solvents. If a reaction does occur, it is more likely to follow an SN2 pathway, as the formation of charged intermediates required for SN1 is highly disfavored in a nonpolar environment. Radical reactions are often carried out in nonpolar solvents like carbon tetrachloride. prepchem.com

The pH of the reaction medium can also be crucial. Strongly basic conditions may favor SN2 reactions due to the high concentration of a strong nucleophile (e.g., hydroxide). However, basic conditions can also lead to competing elimination reactions or hydrolysis of the ester functionality. Acidic conditions might promote SN1 by assisting in the departure of the leaving group but could also lead to ester hydrolysis.

Derivatization and Transformative Applications in Complex Molecular Synthesis

Utilization as a Versatile Synthetic Intermediate

The utility of Methyl 2-bromo-2-(3-methylphenyl)acetate as a synthetic intermediate stems from its bifunctional nature. The key reactive sites are the carbon-bromine bond at the α-position to the carbonyl group and the methyl ester functionality. The α-bromo group is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of a wide variety of substituents through SN2-type reactions.

Common nucleophiles such as amines, alcohols, and thiols can displace the bromide to form α-amino esters, α-alkoxy esters, and α-thio esters, respectively. These products are themselves valuable building blocks for pharmaceuticals and other biologically active molecules. wikipedia.org The ester group can be readily hydrolyzed to the corresponding carboxylic acid or transesterified, providing another handle for molecular modification. This dual reactivity allows for sequential or one-pot transformations, enhancing its versatility in multistep synthesis.

Coupling Reactions and Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is well-suited for such transformations.

Reformatsky Reaction: A classic and highly effective method involves the Reformatsky reaction. pw.livetestbook.com In this reaction, the α-bromo ester is treated with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. byjus.com This enolate is stable enough to be compatible with the ester functionality but nucleophilic enough to attack carbonyl compounds like aldehydes and ketones. testbook.combyjus.com The reaction ultimately yields β-hydroxy esters, which are important precursors for α,β-unsaturated esters and other valuable synthetic targets. pw.livetestbook.com

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods offer further possibilities. While less common for α-bromo esters than for aryl halides, palladium-catalyzed cross-coupling reactions can be employed. For instance, the zinc enolate derived from the compound can participate in palladium-catalyzed α-arylation with aryl bromides, expanding the scope of C-C bond formation to include aryl groups. berkeley.edu Other transition-metal-catalyzed reactions, such as Stille coupling with organostannanes, have also been shown to be effective for coupling secondary α-bromo carbonyl compounds. acs.org These methods provide powerful tools for constructing complex carbon skeletons under mild conditions. rsc.org

Table 1: Potential Carbon-Carbon Bond Forming Reactions
Reaction TypeCoupling PartnerKey Reagent/CatalystResulting Structure
Reformatsky ReactionAldehyde (R-CHO) or Ketone (R-CO-R')Zinc (Zn)β-Hydroxy ester
Palladium-Catalyzed α-ArylationAryl Bromide (Ar-Br)Pd Catalyst, Ligandα-Aryl ester
Stille CouplingAlkynylstannane (R-SnBu3)Pd Catalyst, XPhos Ligandα-Alkynyl ester

Cyclization and Heterocycle Formation Strategies

Heterocyclic compounds are of immense importance in medicinal chemistry. This compound can serve as a key building block in the synthesis of various heterocyclic rings.

Synthesis of Oxindoles: One prominent application is in the synthesis of oxindoles, a core structure in many pharmaceuticals. Through an intramolecular palladium-catalyzed α-arylation (a variation of the Buchwald-Hartwig amination), an anilide derived from the corresponding α-bromoacetic acid can undergo cyclization to form a 3-substituted oxindole. organic-chemistry.orgrsc.org This strategy provides a direct route to these valuable heterocyclic systems.

Formation of Benzofurans: The compound can also be used to construct benzofuran (B130515) rings. organic-chemistry.org For example, reaction with a substituted phenol (B47542) (like salicylaldehyde) can lead to an intermediate that, upon intramolecular cyclization, forms a benzofuran derivative. nih.govacs.org The α-bromo ester provides the two-carbon unit required to complete the five-membered furan (B31954) ring fused to the benzene (B151609) core.

Annulation Reactions: In more advanced strategies, α-bromo esters can act as C1 synthons in annulation reactions. For example, a [4+1] annulation with in-situ generated azoalkenes can produce dihydropyrazole heterocycles bearing a quaternary carbon center. nih.gov This demonstrates the compound's potential in constructing complex, densely functionalized ring systems.

Stereoselective Transformations and Chiral Auxiliary Applications

The α-carbon in this compound is a stereocenter. This opens up possibilities for stereoselective synthesis, a critical aspect of modern drug development.

Asymmetric Synthesis: While the compound itself is typically synthesized as a racemic mixture, its reactions can be controlled to favor one enantiomer over the other. Catalytic asymmetric cross-coupling reactions, for instance, have been developed for racemic α-bromo esters using chiral ligands with a palladium catalyst. nih.gov This approach, known as dynamic kinetic resolution, allows for the conversion of a racemic starting material into a single, enantiomerically enriched product.

Use as a Chiral Auxiliary: Although less common, derivatives of α-bromo esters can be attached to a chiral auxiliary. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For example, an α-bromoacetyl group can be attached to a chiral oxazolidinone. acs.org The resulting compound can then undergo diastereoselective reactions, such as an asymmetric Reformatsky-type reaction, where the auxiliary guides the approach of the reagents to create a new stereocenter with high selectivity. acs.org After the reaction, the auxiliary can be cleaved and recovered, yielding an enantiomerically pure product.

Design and Synthesis of Functional Derivatives for Chemical Research

The reactivity of this compound allows for the systematic design and synthesis of a library of functional derivatives for chemical and biological research. nih.gov By varying the nucleophile in substitution reactions or the carbonyl partner in Reformatsky reactions, a diverse set of molecules can be generated from a single starting material. This approach is valuable for structure-activity relationship (SAR) studies in drug discovery.

The table below illustrates the potential for generating diverse derivatives by reacting the α-bromo ester with various classes of nucleophiles.

Table 2: Synthesis of Functional Derivatives via Nucleophilic Substitution
Reactant ClassExample ReactantResulting Functional GroupProduct Class
Primary AmineAniline (C6H5NH2)-NH(C6H5)α-Amino Ester
Alcohol/PhenolPhenol (C6H5OH)-O(C6H5)α-Aryloxy Ester
ThiolBenzenethiol (C6H5SH)-S(C6H5)α-Thioether Ester
CarboxylateSodium Acetate (CH3COONa)-OC(O)CH3α-Acyloxy Ester
AzideSodium Azide (NaN3)-N3α-Azido Ester

This systematic derivatization enables researchers to fine-tune molecular properties such as polarity, steric bulk, and hydrogen bonding capacity, which are crucial for optimizing biological activity and other functional characteristics.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For Methyl 2-bromo-2-(3-methylphenyl)acetate, DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These theoretical parameters provide a foundational understanding of the molecule's structure in the gaseous phase.

The electronic structure, which governs the molecule's chemical properties, is also elucidated through DFT. These calculations map the distribution of electrons within the molecule, highlighting areas of high and low electron density. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value (DFT/B3LYP/6-311G(d,p))
C-Br Bond Length 1.95 Å
C=O Bond Length 1.21 Å
C-O-C Bond Angle 115°
Phenyl Ring Dihedral Angle 30°

Note: This data is illustrative and would be derived from specific computational studies.

Analysis of Frontier Molecular Orbitals (FMOs) and Energy Gaps (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative)

Orbital Energy (eV)
HOMO -6.5 eV
LUMO -1.2 eV
Energy Gap (ΔE) 5.3 eV

Note: This data is illustrative and would be derived from specific computational studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and a more positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines the interactions between filled and vacant orbitals, which can be interpreted as charge transfer events that stabilize the molecule. These interactions, known as hyperconjugation, can reveal the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs. For this compound, NBO analysis would quantify the stability arising from interactions such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds.

Global and Local Chemical Reactivity Descriptors

Based on the energies of the frontier orbitals, various global and local chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. Global descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, provide a general measure of the molecule's stability and reactivity. Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Global Reactivity Descriptors for this compound (Illustrative)

Descriptor Value
Chemical Hardness (η) 2.65 eV
Electronegativity (χ) 3.85 eV
Chemical Potential (μ) -3.85 eV

Note: This data is illustrative and would be derived from specific computational studies.

Simulation of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can simulate various spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.govresearchgate.net By calculating the vibrational frequencies and chemical shifts of this compound, a theoretical spectrum can be generated. nih.gov Comparing these simulated spectra with experimentally obtained data serves as a powerful validation of the computational model and can aid in the assignment of experimental peaks.

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a valuable technique for visualizing and quantifying intermolecular interactions in the crystalline state. iucr.orgnih.govnih.govuomphysics.net The Hirshfeld surface is generated based on the electron distribution of the molecule in a crystal lattice. By mapping properties like d_norm (which indicates contacts shorter or longer than van der Waals radii) onto this surface, the nature and strength of intermolecular contacts can be analyzed. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)

Contact Type Percentage Contribution
H···H 45%
C···H/H···C 25%
O···H/H···O 15%
Br···H/H···Br 10%
Other 5%

Note: This data is illustrative and would be derived from specific computational studies.

Emerging Research Avenues and Future Directions

Development of Novel Catalytic Systems for Transformations

Future research will likely focus on the development of innovative catalytic systems to mediate the transformations of Methyl 2-bromo-2-(3-methylphenyl)acetate. A significant area of exploration will be in the realm of photocatalysis, where visible-light-mediated reactions can offer greener and more selective routes for C-C and C-heteroatom bond formation. For instance, the use of photoredox catalysts could enable the generation of radical intermediates from the α-bromo ester under mild conditions, facilitating its coupling with a wide range of nucleophiles. Another promising direction is the application of dual catalytic systems, combining a transition metal catalyst with an organocatalyst or another metal catalyst to achieve novel reactivity and enantioselective transformations. The development of catalysts based on earth-abundant and non-toxic metals is also a critical goal to enhance the sustainability of synthetic processes involving this compound.

Exploration of Unconventional Reaction Media

To align with the principles of green chemistry, future studies are expected to explore the use of unconventional reaction media for transformations involving this compound. Ionic liquids (ILs) and deep eutectic solvents (DESs) are at the forefront of this research. polimi.itmdpi.com These solvents offer unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. ionike.commdpi.com For reactions involving this compound, ILs and DESs could not only serve as environmentally benign reaction media but also act as catalysts or co-catalysts, enhancing reaction rates and selectivity. polimi.itionike.com Research in this area would involve screening different combinations of cations and anions in ILs or hydrogen bond donors and acceptors in DESs to find the optimal medium for specific transformations. mdpi.com The recyclability of these solvents is another key advantage that will be a focus of investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound with continuous flow chemistry and automated platforms represents a significant leap towards more efficient and reproducible chemical manufacturing. nih.govnih.gov Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scalability. almacgroup.com Future research could focus on developing continuous flow processes for the synthesis and subsequent transformations of this compound. vapourtec.com When combined with automated synthesis platforms, these flow setups can enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for biological or materials science applications. nih.gov

Theoretical Prediction of Undiscovered Reactivity

Computational chemistry and theoretical studies are poised to play a crucial role in predicting the undiscovered reactivity of this compound. scielo.br Density Functional Theory (DFT) calculations and other computational methods can be employed to investigate reaction mechanisms, predict the feasibility of new transformations, and understand the factors controlling selectivity. scielo.br For example, theoretical studies could help in designing new catalysts by modeling the transition states of catalytic cycles. Machine learning algorithms, trained on large datasets of chemical reactions, could also be used to predict the outcomes of reactions involving this compound under various conditions, thereby accelerating the discovery of new synthetic methodologies. researchgate.netchemintelligence.comyoutube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.